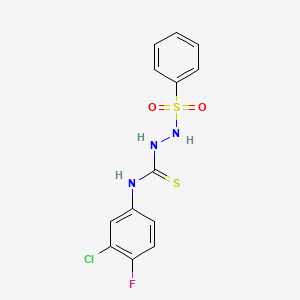![molecular formula C18H28ClN3O6 B6018149 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride](/img/structure/B6018149.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclic ring system, a dimethylamino group, a methoxy group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride typically involves multiple steps. The synthetic route may start with the preparation of the bicyclic ring system, followed by the introduction of the dimethylamino group, the methoxy group, and the nitrobenzoate moiety. The final step involves the formation of the hydrate and hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride include other bicyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and effects. Examples of similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bis(2-ethylhexyl) terephthalate: A terephthalate ester used in various industrial applications.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5.ClH.H2O/c1-19(2)15-10-17(25-4)14(9-16(15)21(23)24)18(22)26-13-7-11-5-6-12(8-13)20(11)3;;/h9-13H,5-8H2,1-4H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNLHXODCLRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3OC)N(C)C)[N+](=O)[O-].O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one](/img/structure/B6018067.png)
![N-(4-FLUOROPHENYL)-N'-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE](/img/structure/B6018072.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B6018087.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE](/img/structure/B6018110.png)

![3-[2-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B6018121.png)
![N-[(3-fluorophenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B6018129.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6018160.png)
![N-[1-(2-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B6018163.png)
